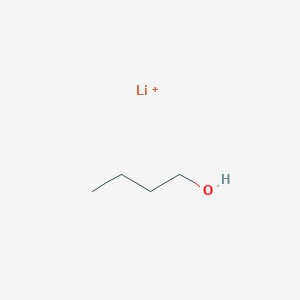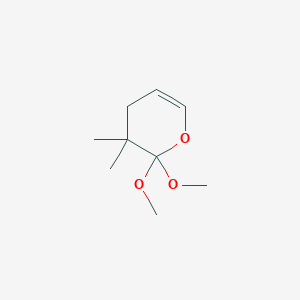
2,2-Dimethoxy-3,3-dimethyl-3,4-dihydro-2H-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethoxy-3,3-dimethyl-3,4-dihydro-2H-pyran is an organic compound with a unique structure that includes a pyran ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry. Its structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Métodos De Preparación
The synthesis of 2,2-Dimethoxy-3,3-dimethyl-3,4-dihydro-2H-pyran typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the dehydration of tetrahydrofurfuryl alcohol over alumina at elevated temperatures (300-400°C) . This process yields the desired pyran compound through a series of dehydration and ring-closure steps.
In industrial settings, the production of this compound may involve similar dehydration reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
2,2-Dimethoxy-3,3-dimethyl-3,4-dihydro-2H-pyran undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Polymerization: Under certain conditions, it can polymerize to form larger macromolecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,2-Dimethoxy-3,3-dimethyl-3,4-dihydro-2H-pyran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2,2-Dimethoxy-3,3-dimethyl-3,4-dihydro-2H-pyran exerts its effects depends on the specific application. In chemical reactions, its reactivity is influenced by the electron-donating effects of the methoxy groups and the stability of the pyran ring. These factors facilitate various transformations, including ring-opening and substitution reactions .
In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects .
Comparación Con Compuestos Similares
2,2-Dimethoxy-3,3-dimethyl-3,4-dihydro-2H-pyran can be compared with other similar compounds, such as:
2,3-Dihydro-4H-pyran: This compound has a similar pyran ring structure but lacks the methoxy and dimethyl substituents, resulting in different reactivity and applications.
Tetrahydropyran: Another related compound, tetrahydropyran, has a fully saturated ring and is used as a protecting group for alcohols in organic synthesis.
3,4-Dihydro-2H-pyran: This compound is used as a protecting group for alcohols and has similar reactivity but different substituents.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical properties and reactivity patterns, making it valuable for specialized applications in synthesis and research .
Propiedades
Número CAS |
77998-76-6 |
|---|---|
Fórmula molecular |
C9H16O3 |
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
2,2-dimethoxy-3,3-dimethyl-4H-pyran |
InChI |
InChI=1S/C9H16O3/c1-8(2)6-5-7-12-9(8,10-3)11-4/h5,7H,6H2,1-4H3 |
Clave InChI |
JEQCUEMRRBVAQF-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC=COC1(OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(Azepan-1-yl)ethyl]-N'-phenylurea](/img/structure/B14447447.png)
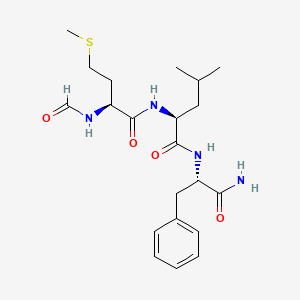
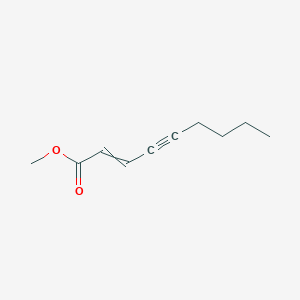
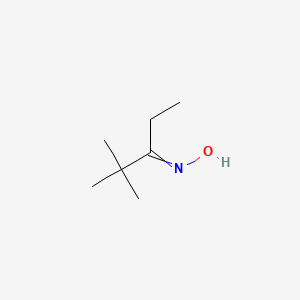
![S-[(2,4,6-Trimethylphenyl)methyl]-L-cysteine](/img/structure/B14447463.png)
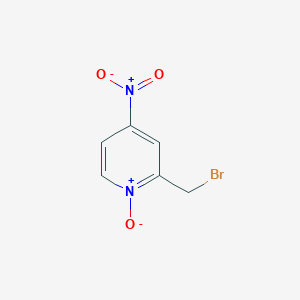
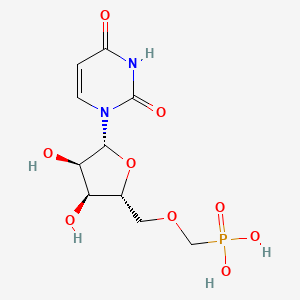
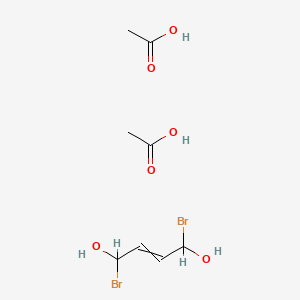

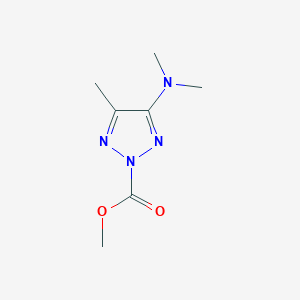
![1,2,3,4,5-Pentafluoro-6-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14447502.png)
![3-[Dimethyl(pentyl)silyl]propanoic acid](/img/structure/B14447507.png)

